Ethyl 5-(4-methylthiophenyl)-5-oxovalerate
Description
Ethyl 5-(4-methylthiophenyl)-5-oxovalerate is a synthetic ester featuring a 5-oxovalerate backbone substituted with a 4-methylthiophenyl group. The compound is notable for its role as a potent OXE receptor antagonist, targeting pathways involved in inflammatory responses, particularly in eosinophil-mediated diseases like asthma . Its structure combines a phenyl ring modified with a methylthio (-SMe) group at the para position and a 5-oxovalerate chain. The methylthio group contributes electron-donating properties and moderate steric bulk, while the 5-oxovalerate moiety is critical for receptor binding and metabolic stability .
Properties
IUPAC Name |
ethyl 5-(4-methylsulfanylphenyl)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3S/c1-3-17-14(16)6-4-5-13(15)11-7-9-12(18-2)10-8-11/h7-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHCNQQOXROBHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645599 | |
| Record name | Ethyl 5-[4-(methylsulfanyl)phenyl]-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854859-01-1 | |
| Record name | Ethyl 4-(methylthio)-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=854859-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-[4-(methylsulfanyl)phenyl]-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
Ethyl 5-(4-methylthiophenyl)-5-oxovalerate is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.
- Molecular Formula : C₁₄H₁₈O₃S
- Molecular Weight : 266.36 g/mol
- Purity : Typically ≥ 95%
The compound features an ethyl ester group, a ketone functional group, and a phenyl ring substituted with a methylthio group, which contributes to its unique chemical reactivity and biological interactions.
Mechanisms of Biological Activity
This compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against several bacterial strains. The presence of the methylthio group is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.
- Anticancer Activity : Research has highlighted its potential as an anticancer agent. In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cells by inducing apoptosis and modulating signaling pathways involved in cell survival and death. For instance, it has shown significant cytotoxic effects against Ehrlich Ascites Carcinoma (EAC) cells in animal models .
Case Studies and Research Findings
-
Antitumor Activity Study :
- Objective : Evaluate the antitumor effects of this compound on EAC cells.
- Methodology : Mice bearing EAC were treated with varying doses of the compound. Parameters such as tumor volume, cell viability, and biochemical markers were assessed.
- Results : The treatment resulted in a significant reduction in tumor cell viability (up to 100% in some cases) and improved antioxidant status in liver and kidney tissues, indicating a protective effect against chemotherapy-induced damage .
-
Antimicrobial Activity Evaluation :
- Objective : Assess the antimicrobial efficacy against common pathogens.
- Methodology : Disc diffusion and minimum inhibitory concentration (MIC) tests were conducted.
- Results : The compound exhibited notable antibacterial activity with MIC values comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Laquinimod | Contains similar phenolic and oxo groups | Developed for multiple sclerosis treatment |
| Ethyl 5-(4-Chloro-2-methylphenyl)-5-oxovalerate | Similar oxo and ester functionalities | Different substitution pattern on the phenyl ring |
| Methyl 5-[2-Chloro-4-(methylthio)phenyl]-5-oxopentanoate | Contains a longer carbon chain | Variation in alkyl chain length affects lipophilicity |
This table illustrates how variations in substitution patterns can influence biological activity and applications.
Comparison with Similar Compounds
The biological and physicochemical properties of Ethyl 5-(4-methylthiophenyl)-5-oxovalerate are influenced by substituents on both the phenyl ring and the valerate chain. Below is a systematic comparison with structural analogs:
Substitutions on the Phenyl Ring
Electron-Donating vs. Electron-Withdrawing Groups
- This compound: The 4-methylthio group (-SMe) is electron-donating, enhancing resonance stabilization of the aromatic ring. This group also introduces steric bulk, which may optimize receptor interactions. The compound exhibits IC₅₀ values in the sub-nanomolar range for OXE receptor antagonism and resistance to β-oxidation due to the 3-methyl group on the valerate chain .
Ethyl 5-(4-fluorophenyl)-5-oxovalerate (CAS 342636-36-6) :
The 4-fluoro substituent (-F) is electron-withdrawing, reducing electron density on the phenyl ring. This modification may decrease binding affinity compared to -SMe derivatives. Molecular weight: 238.25 g/mol .- However, steric clashes from ortho-fluorine may reduce potency. Molecular weight: 272.70 g/mol .
Bulkier Substituents
- This compound shows lower potency compared to the methylthio analog .
Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate (CAS 898758-29-7) :
Methoxy (-OMe) groups at the 2- and 5-positions provide strong electron donation and hydrogen-bonding capacity. However, the meta/para spatial arrangement may reduce compatibility with the OXE receptor’s active site. Molecular weight: 280.32 g/mol .
Modifications to the Valerate Chain
3-Methyl Substitution :
Adding a methyl group to the 3-position of the valerate chain (e.g., compound 34 and 53 in ) enhances potency by stabilizing a bioactive conformation and blocking β-oxidation. For example:Unmodified Valerate Chain :
Analogs lacking the 3-methyl group (e.g., Ethyl 5-(4-fluorophenyl)-5-oxovalerate) are more susceptible to metabolic degradation, reducing their in vivo efficacy .
Data Table: Key Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
